7-Bromo-5-chloro-1,3-benzothiazol-4-amine
Description
7-Bromo-5-chloro-1,3-benzothiazol-4-amine (CAS: 1266118-94-8) is a halogenated benzothiazole derivative with the molecular formula C₇H₄BrClN₂S and a molecular weight of 263.54 g/mol . Its structure features a benzothiazole core substituted with bromine at position 7, chlorine at position 5, and an amine group at position 2. This compound is cataloged under MDL number MFCD18447524 and is typically available as a stable, solid powder for research and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
7-bromo-5-chloro-1,3-benzothiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-4(9)5(10)6-7(3)12-2-11-6/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHEQFMLGHAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)SC=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1,3-benzothiazol-4-amine typically involves the reaction of substituted anilines with bromine and chlorine reagents under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with bromine and chlorine in the presence of a suitable catalyst . Another approach involves the use of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
7-Bromo-5-chloro-1,3-benzothiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
7-Bromo-4-chloro-1,3-benzothiazol-2-amine
- Molecular Formula : C₇H₄BrClN₂S (same as the target compound).
- Key Difference : Substituent positions—chlorine at position 4 and amine at position 2 instead of positions 5 and 4, respectively.
5-Chloro-2-methyl-1,3-benzothiazol-4-amine
- Molecular Formula : C₁₁H₁₃BrN₂.
- Key Differences : Incorporates a methyl group at position 2 and a propyl chain, increasing hydrophobicity. Molecular weight (253.14 g/mol ) is slightly lower than the target compound.
- Applications : Used in organic electronics due to its extended conjugation system .
Heterocyclic Analogues with Thiazole/Isothiazole Cores
5-Bromo-4-phenylthiazol-2-amine
4-Bromo-3-methyl-isothiazol-5-ylamine
- Molecular Formula : C₄H₄BrN₂S.
- Key Differences : Isothiazole core (sulfur and nitrogen adjacent) with a methyl group. Smaller molecular weight (193.06 g/mol ) and higher reactivity due to the isothiazole’s electron-deficient nature .
Indazole and Benzimidazole Derivatives
7-Bromo-4-chloro-1H-indazol-3-amine
- Molecular Formula : C₇H₅BrClN₃.
- Key Differences : Indazole core (fused benzene and pyrazole rings) with bromine and chlorine substituents. Demonstrated as a key intermediate for lenacapavir , an HIV capsid inhibitor .
- Synthesis : Achieved via hydrazine cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with 95% yield .
4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline
- Molecular Formula : C₁₃H₁₀BrN₃.
- Key Differences: Benzimidazole core with an aniline substituent.
Comparative Data Table
Biological Activity
7-Bromo-5-chloro-1,3-benzothiazol-4-amine is a heterocyclic compound belonging to the benzothiazole family. Its structure features a benzothiazole ring with bromine and chlorine substituents, which enhance its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Bromine (Br) at position 7
- Chlorine (Cl) at position 5
- Amine (NH2) at position 4
These substituents contribute significantly to the compound's reactivity and potential pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole derivatives (general) | Escherichia coli | 16 µg/mL |
| 2-Amino-6-thiocyanatobenzothiazole | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The potential anticancer properties of benzothiazole derivatives have been widely studied. For example, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating specific signaling pathways .
Case Study: Effect on Cancer Cell Lines
In a recent study involving U2OS and SH-SY5Y cancer cell lines, treatment with benzothiazole derivatives resulted in:
- Inhibition of cell growth by up to 70% after 48 hours.
- Induction of apoptosis , evidenced by increased caspase activity.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication and repair. Notably, it has shown inhibitory effects on DNA gyrase and topoisomerase IV, which are crucial for bacterial survival .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| DNA Gyrase | Competitive | 15 |
| Topoisomerase IV | Non-competitive | 20 |
Future Research Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structural Modifications : Exploring analogs with enhanced potency and reduced toxicity.
Q & A
Q. Key Considerations :
- Monitor intermediates via TLC or HPLC to ensure purity.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions using coupling patterns. For example, the amine proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while aromatic protons split due to adjacent halogens .
- IR Spectroscopy : Confirm amine (-NH₂) and C-Br/C-Cl bonds with peaks at ~3400 cm⁻¹ (N-H stretch) and 550–600 cm⁻¹ (C-Br/C-Cl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 263.48 g/mol) and isotopic patterns (Br/Cl) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can computational chemistry tools predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The bromine atom (higher electronegativity) is more reactive than chlorine in SNAr reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy by ~10 kcal/mol .
- In Silico Libraries : Screen derivatives using tools like Schrödinger’s Maestro to prioritize candidates with optimal LogP (2.5–3.5) and solubility (>50 µM) .
Q. Case Study :
- Substituent effects on regioselectivity in Suzuki-Miyaura coupling: Bromine at position 7 directs cross-coupling to position 4 (90% yield) .
Advanced: What strategies resolve contradictions in reported bioactivity data for halogenated benzothiazole derivatives?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA with Tukey post-hoc) to identify outliers .
- Mechanistic Validation : Combine in vitro assays (MTT for cytotoxicity) with target-specific studies (e.g., kinase inhibition profiling) to confirm mode of action .
Q. Example :
- Discrepancies in antiproliferative activity (IC₅₀: 5–50 µM) may arise from differences in mitochondrial membrane potential assay protocols .
Advanced: How can high-throughput experimentation (HTE) improve the synthesis and screening of this compound derivatives?
Methodological Answer:
- Automated Synthesis : Use liquid-handling robots to prepare 96-well plates of derivatives. For example, vary substituents at position 4 (e.g., aryl, alkyl) .
- Parallel Screening : Test anticancer activity against 10 cell lines simultaneously via fluorescence-based assays (e.g., CellTiter-Glo) .
- Machine Learning : Train models on HTE data to predict reaction outcomes (accuracy >85%) and optimize conditions (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
